3-(4-Nitrophenyl)propiolic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-nitrophenyl)prop-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-2,4-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMMZCQTZVBTDLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50289545 | |

| Record name | 3-(4-Nitrophenyl)propiolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2216-24-2 | |

| Record name | 3-(4-Nitrophenyl)-2-propynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 61874 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2216-24-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-Nitrophenyl)propiolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-(4-Nitrophenyl)propiolic Acid via Sonogashira Coupling

Abstract

This guide provides an in-depth technical overview for the synthesis of 3-(4-nitrophenyl)propiolic acid, a valuable building block in medicinal chemistry and materials science. The core of this synthesis is the Sonogashira cross-coupling reaction, a highly efficient method for forming carbon-carbon bonds between sp² and sp hybridized carbons.[1][2][3] We will explore the synthesis starting from 4-iodonitrobenzene and propiolic acid. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines critical safety considerations, and offers insights into reaction optimization. This guide is intended for researchers and scientists in organic synthesis and drug development, providing the necessary details to replicate and adapt this procedure with confidence.

Introduction: The Significance and Synthesis of Arylpropiolic Acids

Arylpropiolic acids and their derivatives are crucial intermediates in the synthesis of a wide array of complex organic molecules. Their rigid, linear structure and reactive triple bond make them ideal precursors for pharmaceuticals, natural products, and advanced organic materials such as conducting polymers.[4] The target molecule, this compound, incorporates an electron-withdrawing nitro group, which significantly influences its chemical reactivity and makes it a versatile synthon for further functionalization.

The formation of the aryl-alkyne bond is the key transformation in this synthesis. Among the various methods available, the Sonogashira cross-coupling reaction stands out for its reliability, mild reaction conditions, and tolerance of a broad range of functional groups.[1][5] First reported by Kenkichi Sonogashira in 1975, this reaction utilizes a palladium catalyst and a copper(I) co-catalyst to couple terminal alkynes with aryl or vinyl halides.[3] Its utility has made it an indispensable tool in modern organic synthesis.[1][3]

This guide will focus exclusively on the Sonogashira coupling of 4-iodonitrobenzene with propiolic acid, providing a robust framework for its successful execution.

The Sonogashira Coupling: A Mechanistic Overview

The power of the Sonogashira reaction lies in its dual catalytic cycle, involving both palladium and copper.[6] While the precise mechanism can be complex and subject to reaction conditions, the generally accepted pathway involves two interconnected cycles that work in concert.[2][7]

Pillar 1: The Palladium Cycle

The primary role of the palladium catalyst is to activate the aryl halide. The cycle is believed to proceed through the following key steps:

-

Oxidative Addition: A palladium(0) species, often generated in situ from a Pd(II) precatalyst like Pd(PPh₃)₂Cl₂, reacts with the 4-iodonitrobenzene. This oxidative addition step forms a square planar Pd(II) intermediate.[6][7]

-

Transmetalation: The activated alkyne (as a copper acetylide) is transferred from the copper cycle to the palladium center, displacing the halide. This forms a diorganopalladium(II) complex.[6]

-

Reductive Elimination: This is the final step where the desired product, this compound, is formed. The diorganopalladium(II) complex undergoes reductive elimination, coupling the aryl and alkynyl groups and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[6][7]

Pillar 2: The Copper Cycle

The copper(I) co-catalyst is essential for activating the terminal alkyne, propiolic acid.

-

π-Alkyne Complex Formation: The copper(I) salt coordinates with the triple bond of propiolic acid, forming a π-alkyne complex.

-

Deprotonation & Acetylide Formation: In the presence of an amine base (e.g., triethylamine), the acidic terminal proton of the alkyne is removed. This deprotonation is facilitated by the increased acidity upon coordination to the copper, leading to the formation of a crucial copper(I) acetylide intermediate.[2][6] This species is now sufficiently nucleophilic to participate in the transmetalation step of the palladium cycle.

The amine base is critical, as it not only facilitates the deprotonation of the alkyne but also neutralizes the hydrogen halide (HI) formed as a byproduct of the reaction.[1]

Visualizing the Catalytic Cycles

Caption: Fig 1: The dual catalytic cycles of the Sonogashira reaction.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, validated protocol for the synthesis.

Health and Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, is mandatory.

-

4-Iodonitrobenzene: Harmful if swallowed, inhaled, or in contact with skin.[8][9] It is a skin and eye irritant and may cause methemoglobinemia.[10]

-

Propiolic Acid: Flammable and corrosive liquid and vapor.[11] Causes severe skin burns and eye damage and is a lachrymator (induces tears).[11] Handle with extreme care.

-

Palladium Catalysts: Handle with care, as palladium compounds can be toxic.

-

Copper(I) Iodide: Harmful if swallowed.

-

Amine Bases (e.g., Triethylamine): Flammable, toxic, and corrosive.

-

Solvents (e.g., THF, DMF): Flammable and can be harmful if inhaled or absorbed through the skin.

Reagents and Equipment

Reagents:

-

4-Iodonitrobenzene (reactant)

-

Propiolic acid (reactant)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (catalyst)

-

Copper(I) iodide [CuI] (co-catalyst)

-

Triethylamine [Et₃N] (base and solvent)

-

Tetrahydrofuran [THF], anhydrous (solvent)

-

Diethyl ether (for work-up)

-

Saturated aqueous ammonium chloride (for work-up)

-

Brine (for work-up)

-

Anhydrous magnesium sulfate [MgSO₄] (drying agent)

Equipment:

-

Schlenk flask or a three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Syringes and needles

-

Condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filtration flask

-

Standard laboratory glassware

Data Presentation: Reagent Quantities

| Reagent | Molar Mass ( g/mol ) | Amount | Equivalents |

| 4-Iodonitrobenzene | 249.01 | 2.49 g (10.0 mmol) | 1.0 |

| Propiolic acid | 70.05 | 0.84 g (12.0 mmol) | 1.2 |

| Pd(PPh₃)₂Cl₂ | 701.90 | 140 mg (0.2 mmol) | 0.02 (2 mol%) |

| CuI | 190.45 | 38 mg (0.2 mmol) | 0.02 (2 mol%) |

| Triethylamine | 101.19 | 20 mL | Solvent |

| THF (anhydrous) | - | 30 mL | Solvent |

Step-by-Step Synthesis Procedure

The reaction must be carried out under an inert atmosphere to prevent oxidative side reactions.

-

Reaction Setup: To a dry Schlenk flask under an argon or nitrogen atmosphere, add 4-iodonitrobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.02 eq).[6]

-

Solvent Addition: Add anhydrous THF (30 mL) and triethylamine (20 mL) to the flask. Stir the mixture at room temperature for 10-15 minutes until the solids dissolve.

-

Alkyne Addition: Using a syringe, add propiolic acid (1.2 eq) dropwise to the stirring reaction mixture over 5 minutes.

-

Reaction Execution: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.

-

Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) by observing the consumption of the 4-iodonitrobenzene starting material.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvents under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether (50 mL).

-

Wash the organic solution sequentially with a saturated aqueous solution of ammonium chloride (2 x 30 mL) to remove the copper catalyst, and then with brine (30 mL).[6]

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.

-

Visualizing the Experimental Workflow

Caption: Fig 2: Experimental workflow for the synthesis.

Conclusion

The Sonogashira coupling provides a powerful and direct route for the synthesis of this compound from commercially available starting materials. The protocol described herein is robust and leverages a well-understood catalytic system. By carefully controlling the reaction conditions, particularly by maintaining an inert atmosphere, and adhering to the safety precautions, researchers can reliably produce this valuable chemical intermediate. The versatility of the Sonogashira reaction allows for this procedure to be adapted for a wide range of substituted aryl halides and terminal alkynes, making it a cornerstone of modern synthetic organic chemistry.

References

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. [Link]

-

Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

-

BYJU'S. (n.d.). Sonogashira Coupling. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

- Books. (n.d.). 7.10. Sonogashira Coupling Between a Vinylic Halide and a Terminal Alkyne.

-

NIH. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

-

Lab Alley. (n.d.). Learn About Propionic Acid and How to Use it Safely. [Link]

-

NIH PubChem. (n.d.). Propiolic Acid. [Link]

-

Scribd. (n.d.). Propionic Acid Safety Guide. [Link]

-

Haz-Map. (n.d.). 1-Iodo-4-nitrobenzene. [Link]

-

NIH PubChem. (n.d.). 1-Iodo-4-nitrobenzene. [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 3. byjus.com [byjus.com]

- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 1-Iodo-4-nitrobenzene | C6H4INO2 | CID 12495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-ヨード-4-ニトロベンゼン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 1-Iodo-4-nitrobenzene - Hazardous Agents | Haz-Map [haz-map.com]

- 11. fishersci.co.uk [fishersci.co.uk]

Spectroscopic Characterization of 3-(4-Nitrophenyl)propiolic Acid: A Technical Guide

Introduction

3-(4-Nitrophenyl)propiolic acid is a molecule of significant interest in organic synthesis, serving as a versatile building block for more complex structures in medicinal chemistry and materials science. Its rigid, conjugated system, comprised of a nitrophenyl group linked to an acetylenic carboxylate, imparts unique electronic and steric properties. A thorough understanding of its structural and electronic characteristics is paramount for its effective utilization. This guide provides an in-depth exploration of the spectroscopic techniques used to characterize this compound, offering not just the expected data but also the underlying principles that govern the experimental outcomes.

This document is structured to provide a holistic view of the characterization process, moving from the foundational nuclear magnetic resonance and vibrational spectroscopy to electronic and mass analysis. Each section details the rationale behind the chosen methodologies and offers a self-validating framework for researchers to confirm the identity, purity, and electronic nature of their synthesized compound.

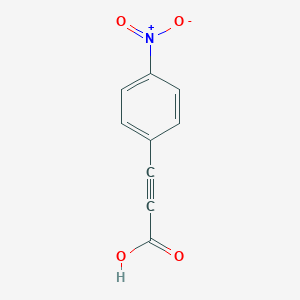

Below is the chemical structure of this compound, which will be the focus of our spectroscopic analysis.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the carbon skeleton and the substitution pattern of the aromatic ring.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Interpretation and Expected Data: The ¹H NMR spectrum is anticipated to show two distinct regions: the aromatic region and the carboxylic acid proton. Due to the molecule's symmetry, the four aromatic protons will appear as two sets of doublets.

-

Aromatic Protons (H-2, H-6 and H-3, H-5): The powerful electron-withdrawing nature of the nitro group at the C-4 position and the alkyne at the C-1 position will significantly deshield the aromatic protons. The protons ortho to the nitro group (H-3, H-5) are expected to be the most downfield, appearing as a doublet. The protons meta to the nitro group (H-2, H-6) will also be a doublet, slightly upfield.

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and its chemical shift is often broad and variable, depending on concentration, solvent, and temperature. In DMSO-d₆, it is typically observed as a broad singlet at a very downfield position.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3, H-5 | ~ 8.2 - 8.4 | Doublet (d) | ~ 8-9 |

| H-2, H-6 | ~ 7.7 - 7.9 | Doublet (d) | ~ 8-9 |

| -COOH | > 12 | Broad Singlet (br s) | N/A |

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆.

¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer, switching to the ¹³C channel.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Reference: The solvent peak (e.g., DMSO-d₆ at 39.52 ppm) or TMS at 0.00 ppm.

-

Interpretation and Expected Data: The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.

-

Aromatic Carbons: Due to symmetry, four signals are expected for the six aromatic carbons. The carbon bearing the nitro group (C-4) and the carbon attached to the alkyne (C-1) will be the most deshielded and may have lower intensity. The chemical shifts of C-2, C-6 and C-3, C-5 will be distinct.

-

Alkynyl Carbons (C-7, C-8): These carbons have characteristic chemical shifts in the range of 70-90 ppm. The carbon attached to the phenyl ring (C-7) will be slightly more downfield than the one attached to the carboxyl group (C-8).

-

Carboxylic Carbon (C-9): The carbonyl carbon of the carboxylic acid will be the most downfield signal in the spectrum, typically above 150 ppm.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-9 (-COOH) | ~ 154 |

| C-4 (-C-NO₂) | ~ 148 |

| C-1 (-C-C≡) | ~ 128 |

| C-3, C-5 | ~ 133 |

| C-2, C-6 | ~ 124 |

| C-7 (-C≡C-) | ~ 88 |

| C-8 (-C≡C-) | ~ 82 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound. These predictions are based on established chemical shift increments and data from similar compounds like phenylpropiolic acid.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

-

Sample Preparation: The sample, being a solid[3], is best analyzed using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

-

Instrument Setup: An FTIR spectrometer is used.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Interpretation and Expected Data: The IR spectrum will be dominated by absorptions from the carboxylic acid, the nitro group, the alkyne, and the aromatic ring.

-

-OH Stretch (Carboxylic Acid): A very broad band from ~3300 to 2500 cm⁻¹ is characteristic of the O-H stretching in a hydrogen-bonded carboxylic acid dimer.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

-

C≡C Stretch (Alkyne): A weak to medium absorption around 2190-2260 cm⁻¹. Its intensity is enhanced by conjugation with the phenyl ring.

-

NO₂ Stretches (Nitro Group): Two strong absorptions are expected: an asymmetric stretch around 1510-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.[4]

-

C-H Stretches (Aromatic): Absorptions above 3000 cm⁻¹.

-

C=C Stretches (Aromatic): Several absorptions in the 1600-1450 cm⁻¹ region.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 3300 - 2500 | Broad, Strong |

| C-H stretch (Aromatic) | > 3000 | Medium |

| C≡C stretch (Alkyne) | 2260 - 2190 | Medium |

| C=O stretch (Carboxylic acid) | 1725 - 1700 | Strong |

| C=C stretch (Aromatic) | 1600 - 1450 | Medium-Weak |

| NO₂ asymmetric stretch | 1560 - 1510 | Strong |

| NO₂ symmetric stretch | 1385 - 1345 | Strong |

Table 3: Predicted FT-IR Absorption Bands for this compound.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for highly conjugated systems.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or acetonitrile. A typical concentration would be in the micromolar range.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition Parameters:

-

Wavelength Range: 200-400 nm.

-

Blank: Use the pure solvent as a blank.

-

Interpretation and Expected Data: The UV-Vis spectrum is expected to show strong absorption due to the extended conjugation between the nitrophenyl ring and the propiolic acid moiety. The nitro group, being a strong chromophore, will significantly influence the absorption maximum (λ_max). We can predict the λ_max by analogy to similar compounds like 4-nitrophenol, which shows a strong absorption maximum around 317 nm in acidic or neutral solution, which shifts to ~400 nm in basic solution due to the formation of the phenolate.[5][6] For this compound, a strong absorption band is expected in the range of 280-320 nm, corresponding to the π → π* transitions of the conjugated system.

| Transition | Expected λ_max (nm) | Solvent |

| π → π* | 280 - 320 | Ethanol |

Table 4: Predicted UV-Vis Absorption Data for this compound.

Mass Spectrometry

Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol:

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic method like GC or LC.

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, especially for detecting the molecular ion. Electron ionization (EI) would lead to more extensive fragmentation.

-

Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used.

Interpretation and Expected Data: The molecular weight of this compound is 191.14 g/mol .[3][7][8]

-

Molecular Ion Peak ([M-H]⁻): In negative ion mode ESI, the most prominent peak is expected to be the deprotonated molecule at m/z 190.01.

-

Molecular Ion Peak ([M+H]⁺): In positive ion mode ESI, a peak at m/z 192.03 might be observed.

-

Fragmentation: Common fragmentation pathways would involve the loss of small, stable molecules.

-

Loss of CO₂ (44 Da) from the deprotonated molecule to give a fragment at m/z 146.

-

Loss of H₂O (18 Da) and CO (28 Da) are also possible fragmentation pathways.

-

| Ion | Expected m/z (Negative Mode ESI) | Identity |

| [M-H]⁻ | 190.01 | Molecular Ion |

| [M-H-CO₂]⁻ | 146.02 | Loss of Carbon Dioxide |

Table 5: Predicted Mass Spectrometry Data for this compound.

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a synthesized sample of this compound.

Caption: A workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that requires the synergistic use of various analytical techniques. While this guide provides predicted data based on established spectroscopic principles and data from analogous compounds, it underscores the importance of a systematic and logical approach to structural elucidation. By following the outlined protocols and understanding the rationale behind the expected spectral features, researchers can confidently verify the identity and purity of their material, paving the way for its successful application in their research endeavors. Each spectroscopic technique provides a unique piece of the structural puzzle, and it is only through their combined interpretation that a complete and validated picture of the molecule can be achieved.

References

-

PubChem. (n.d.). 3-(4-Hydroxyphenyl)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Rath, N. P., Ravindra, H. J., Kumar, M. R. S., & Dharmaprakash, S. M. (2007). 3-[(4-Nitrophenyl)aminocarbonyl]propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 63(11), o4424.

-

Pharmaffiliates. (n.d.). (4-Nitrophenyl)propiolic Acid. Retrieved from [Link]

- Wang, S., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. Food & Function, 9(5), 2738-2747.

-

ResearchGate. (n.d.). UV-vis absorption spectra of (a) 4-nitrophenol (b) 3-nitrophenol (c) 2-nitrophenol reduction.... Retrieved from [Link]

-

SpectraBase. (n.d.). 3-(4-Hydroxyphenyl)propanoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4'-nitrobenzoate and (b).... Retrieved from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Propionic Acid. Retrieved from [Link]

-

NIST. (n.d.). 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo.... Retrieved from [Link]

-

ResearchGate. (n.d.). (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +.... Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Anion binding vs deprotonation in colorimetric pyrrolylamido(thio)urea based anion sensors Supplementary information. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra for a) Pure Propionic Acid (PA) b) Pure Acetonitrile (AN).... Retrieved from [Link]

- Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office.

Sources

- 1. Phenylpropiolic acid(637-44-5) 13C NMR [m.chemicalbook.com]

- 2. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound (2216-24-2) for sale [vulcanchem.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-(4-Nitrophenyl)propiolic Acid

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 3-(4-nitrophenyl)propiolic acid. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the principles behind the observed chemical shifts, provides a detailed experimental protocol, and offers a thorough interpretation of the spectral data.

Introduction to this compound

This compound, with the chemical formula C₉H₅NO₄, is a molecule that features a p-substituted aromatic ring, an alkyne (propiolic acid) moiety, and a nitro group.[1][2] The unique electronic properties of these functional groups result in a distinctive NMR spectrum that is highly informative for structural verification. Understanding the NMR characteristics of this compound is crucial for researchers working with it in various chemical and pharmaceutical contexts.

The molecular structure of this compound is presented below:

Caption: Molecular structure of this compound.

Core Principles of NMR Analysis for this compound

The NMR spectrum of a molecule is determined by the chemical environment of its constituent nuclei, primarily ¹H (protons) and ¹³C. The key factors influencing the chemical shifts (δ) in this compound are:

-

Aromatic Ring Current: The delocalized π-electrons of the benzene ring generate a ring current in the presence of an external magnetic field. This effect deshields the aromatic protons, causing them to resonate at a higher chemical shift (downfield).

-

Inductive Effects: The strongly electron-withdrawing nitro group (-NO₂) significantly deshields the protons and carbons on the aromatic ring, particularly those in the ortho and para positions. This leads to a further downfield shift.

-

Anisotropy of the Alkyne and Carboxylic Acid Groups: The triple bond of the alkyne and the carbonyl group of the carboxylic acid exhibit magnetic anisotropy. This means they create local magnetic fields that can either shield or deshield nearby nuclei depending on their spatial orientation.

-

Electronegativity: The oxygen atoms of the carboxylic acid and nitro groups are highly electronegative, withdrawing electron density from adjacent atoms and causing them to be deshielded.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., 0.6-0.7 mL of DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, particularly for the acidic proton.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be necessary.

2. NMR Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

¹H NMR:

-

Pulse sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of scans: 16-64 scans, depending on the sample concentration.

-

Relaxation delay (d1): 1-2 seconds.

-

Acquisition time: 2-4 seconds.

-

-

¹³C NMR:

-

Pulse sequence: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to single lines for each carbon.

-

Number of scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation delay (d1): 2-5 seconds.

-

-

Referencing: The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to show signals in the aromatic and acidic regions.

-

Aromatic Protons (Ortho to -NO₂): The two protons ortho to the strongly electron-withdrawing nitro group are the most deshielded aromatic protons. They will appear as a doublet downfield, typically in the range of δ 8.28-8.13 ppm .[3][4] The splitting pattern (doublet) is due to coupling with the adjacent meta protons.

-

Aromatic Protons (Meta to -NO₂): The two protons meta to the nitro group are less deshielded than the ortho protons. They will also appear as a doublet, but at a slightly more upfield position, generally around δ 7.95-7.64 ppm .[5][6]

-

Carboxylic Acid Proton: The acidic proton of the carboxylic acid is highly deshielded and its chemical shift is often concentration and solvent-dependent. It typically appears as a broad singlet in the range of δ 10.0-13.0 ppm .

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom.

-

Carboxylic Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is highly deshielded and will appear significantly downfield, typically in the range of δ 153-170 ppm .[5][7][8][9][10]

-

Aromatic Carbons:

-

C-NO₂ (ipso-Carbon): The carbon directly attached to the nitro group is expected to be in the range of δ 148-150 ppm .

-

C-Alkyne (ipso-Carbon): The aromatic carbon attached to the alkyne group will likely resonate around δ 125-130 ppm .

-

Ortho and Meta Carbons: The remaining aromatic carbons will appear in the typical aromatic region of δ 124-134 ppm .[8][10]

-

-

Alkynyl Carbons: The two carbons of the triple bond have characteristic chemical shifts.

-

The carbon closer to the aromatic ring will be in the range of δ 85-90 ppm .

-

The carbon closer to the carboxylic acid group will be slightly more upfield, around δ 81-85 ppm .[5]

-

Summary of NMR Data

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH (ortho to -NO₂) | 8.28 - 8.13 (d) | 124.0 - 125.0 |

| Aromatic CH (meta to -NO₂) | 7.95 - 7.64 (d) | 133.0 - 134.0 |

| Carboxylic Acid OH | 10.0 - 13.0 (br s) | - |

| Carboxylic Acid C=O | - | 153.0 - 170.0 |

| Aromatic C-NO₂ | - | 148.0 - 150.0 |

| Aromatic C-Alkyne | - | 125.0 - 130.0 |

| Alkynyl C (Ar-C ≡) | - | 85.0 - 90.0 |

| Alkynyl C (≡C -COOH) | - | 81.0 - 85.0 |

Advanced NMR Techniques and Predictive Tools

For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed.

Furthermore, computational methods and machine learning-based NMR prediction tools can provide theoretical spectra that can be compared with experimental data to aid in structural confirmation.[11][12][13] These tools use large databases of known spectra to predict chemical shifts with increasing accuracy.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly characteristic and provide a wealth of information for its structural elucidation. The strong electron-withdrawing effect of the nitro group and the unique electronic environment of the alkyne and carboxylic acid moieties result in a well-resolved and interpretable spectrum. By following a standardized experimental protocol and applying the fundamental principles of NMR spectroscopy, researchers can confidently identify and characterize this compound.

References

- Vertex AI Search. (n.d.). General ¹³C NMR Chemical Shift Ranges.

-

University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Nitrophenyl-ß-D-glucopyranoside 1H NMR. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Nitrophenyl)propanoic acid. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

University of Potsdam. (n.d.). Chemical shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of 4-nitrophenol. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Nitrophenol 1H NMR. Retrieved from [Link]

-

Stenutz. (n.d.). 3-(4-nitrophenyl)propanoic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]

- Royal Society of Chemistry. (2016). Protonated montmorillonite-mediated highly specific isomerization of oleanolic acid esters: application to the synthesis of Δ13(18)

-

SpectraBase. (n.d.). 3-(4-Nitrophenyl)propanoic acid 13C NMR. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1,1′-bis(di-tert-butylphosphino) ferrocene copper(I) complex catalyzed C–H activation and carboxylation of terminal alkynes. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo.... Retrieved from [Link]

-

International Journal of Current Microbiology and Applied Sciences. (2015). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. Retrieved from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. usbio.net [usbio.net]

- 3. 4-Nitrophenol(100-02-7) 1H NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. docs.nrel.gov [docs.nrel.gov]

- 12. CASPRE [caspre.ca]

- 13. acdlabs.com [acdlabs.com]

Physical and chemical properties of 3-(4-Nitrophenyl)propiolic acid

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-(4-Nitrophenyl)propiolic Acid

Introduction: A Molecule of Untapped Potential

In the landscape of organic synthesis and medicinal chemistry, molecules that offer a unique combination of rigidity, reactivity, and electronic properties are of paramount importance. This compound (4-NPPA) is one such compound. Characterized by a para-substituted nitrophenyl group linked to a propiolic acid moiety, 4-NPPA presents a trifecta of functional groups: a terminal alkyne, a carboxylic acid, and an aromatic nitro group. This unique architecture makes it a highly valuable, albeit under-characterized, building block for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).

This guide provides a comprehensive overview of the known physical and chemical properties of this compound. As a Senior Application Scientist, the narrative herein is built not just on reported data, but also on the foundational principles of physical organic chemistry to infer properties and predict reactivity. This approach is designed to equip researchers, synthetic chemists, and drug development professionals with the insights needed to effectively utilize this versatile molecule. We will delve into its structural features, physicochemical parameters, characteristic reactivity, and the standard protocols for its empirical analysis.

Core Molecular Identity and Physicochemical Properties

This compound, also known as (p-Nitrophenyl)propiolic acid or 3-(4-Nitrophenyl)-2-propynoic acid, is a solid organic compound.[1][2] Its structure is defined by a rigid triple bond (alkyne) that acts as a linear spacer between the aromatic ring and the carboxylic acid functional group. The presence of the electron-withdrawing nitro group at the para position of the phenyl ring significantly influences the molecule's electronic properties and overall reactivity.

Structural and Physical Data Summary

The fundamental physicochemical properties of 4-NPPA are summarized below. It is critical to distinguish this compound from its saturated analog, 3-(4-Nitrophenyl)propanoic acid (CAS 16642-79-8), which possesses a flexible three-carbon single-bonded chain and exhibits markedly different chemical and physical characteristics.

| Property | Value | Source |

| IUPAC Name | 3-(4-nitrophenyl)prop-2-ynoic acid | N/A |

| Synonyms | (4-Nitrophenyl)propiolic acid, (p-Nitrophenyl)propiolic acid | [1][2] |

| CAS Number | 2216-24-2 | [1][2] |

| Molecular Formula | C₉H₅NO₄ | [1][2] |

| Molecular Weight | 191.14 g/mol | [1] |

| Appearance | Brownish Solid | [1] |

| Storage Temperature | Refrigerator (2-8 °C recommended) | [1] |

Predicted Physicochemical Properties

While extensive experimental data for 4-NPPA is not widely published, its properties can be reliably inferred from its constituent functional groups.

-

Solubility: The molecule's polarity is complex. While the carboxylic acid can engage in hydrogen bonding, the overall structure is largely hydrophobic. Therefore, it is expected to have low solubility in water but should be soluble in polar organic solvents such as methanol, ethanol, acetone, and ethyl acetate.[3][4] The choice of solvent is critical for reaction setup and purification.

-

Acidity (pKa): The pKa of the carboxylic acid is anticipated to be significantly lower (more acidic) than that of a typical aliphatic carboxylic acid (pKa ~4.8). This is due to the powerful electron-withdrawing inductive and resonance effects of both the adjacent alkyne and the para-nitro group, which stabilize the conjugate base (carboxylate anion). For comparison, the parent compound, propiolic acid, has a pKa of 1.89.[5]

-

Thermal Stability: Propiolic acid itself is known to decompose near its boiling point.[5] This suggests that 4-NPPA may also exhibit limited thermal stability, a crucial consideration for reaction conditions, distillation, and long-term storage. Thermogravimetric analysis (TGA) would be the definitive method to establish its decomposition temperature.

Chemical Reactivity and Synthetic Utility

The synthetic potential of 4-NPPA stems from the distinct reactivity of its three functional groups. This allows for orthogonal chemical modifications, making it a versatile scaffold.

Caption: Key reaction pathways for this compound.

Reactions at the Alkyne

The carbon-carbon triple bond is a hub of reactivity.

-

Reduction: The alkyne can be selectively reduced. Catalytic hydrogenation with Lindlar's catalyst will yield the corresponding (Z)-alkene, while using a dissolving metal reduction (Na/NH₃) would produce the (E)-alkene. Complete reduction to the alkane (3-(4-Nitrophenyl)propanoic acid) can be achieved with catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Cycloaddition: As a terminal alkyne, 4-NPPA is an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," reacting with azides to form 1,2,3-triazole rings. This is a cornerstone of modern bioconjugation and drug discovery.

-

Addition Reactions: The alkyne can undergo hydration, halogenation, and hydrohalogenation, adding further diversity to its synthetic applications.

Reactions at the Carboxylic Acid

The carboxylic acid is a versatile handle for conjugation.

-

Esterification and Amidation: Standard protocols can be used to convert the acid into esters or amides. The use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) allows for efficient amide bond formation under mild conditions, which is critical for attaching this moiety to peptides or other sensitive molecules.

Reactions at the Nitro Group

The nitro group provides a gateway to another key functional group.

-

Reduction to Amine: The aromatic nitro group can be readily reduced to an aniline derivative using various reagents, such as SnCl₂, Fe/HCl, or catalytic hydrogenation. This transformation is fundamental in pharmaceutical synthesis, as the resulting primary amine is a key nucleophile and a common feature in many drug scaffolds.[6]

Spectroscopic and Analytical Characterization

Proper characterization is essential to confirm the identity and purity of 4-NPPA. Below are the expected spectroscopic signatures and standard protocols for their acquisition.

Predicted Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The aromatic region should show two distinct doublets, characteristic of a 1,4-disubstituted benzene ring, integrating to two protons each. A broad singlet, typically far downfield (>10 ppm), will correspond to the acidic proton of the carboxylic acid.

-

¹³C NMR: The carbon NMR will be more complex. Key signals include the carboxyl carbon (~160-170 ppm), the two distinct alkyne carbons (~80-90 ppm), and four signals for the aromatic carbons, with the carbon attached to the nitro group being significantly deshielded.

-

Infrared (IR) Spectroscopy: The IR spectrum should display several characteristic absorption bands: a strong, broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), a weak C≡C stretch (~2100-2200 cm⁻¹), and strong, characteristic stretches for the aromatic nitro group (~1520 cm⁻¹ and ~1350 cm⁻¹).

-

Mass Spectrometry (MS): The molecular ion peak [M]⁻ or [M-H]⁻ should be readily observable, confirming the molecular weight of 191.14 g/mol .

Standardized Experimental Protocols

To ensure scientific rigor and reproducibility, the following protocols outline the standard procedures for characterizing 4-NPPA.

Protocol: Determination of Melting Point

-

Rationale: The melting point is a crucial indicator of purity. A sharp melting range suggests a pure compound, while a broad and depressed range indicates the presence of impurities.

-

Procedure:

-

Place a small, dry sample of 4-NPPA into a capillary tube, sealed at one end, to a depth of 2-3 mm.

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the sample rapidly to about 20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

-

Protocol: Solubility Assessment

-

Rationale: Understanding solubility is critical for designing reaction conditions, purification strategies (recrystallization), and formulation for biological assays.

-

Procedure:

-

To a series of small vials, add a pre-weighed amount of 4-NPPA (e.g., 10 mg).

-

To each vial, add a measured volume (e.g., 1.0 mL) of a different solvent (e.g., water, methanol, acetone, dichloromethane, hexane).

-

Vortex each vial vigorously for 1-2 minutes at room temperature.

-

Visually inspect for dissolution. If the solid dissolves completely, the compound is soluble at ≥10 mg/mL.

-

If not fully dissolved, the sample can be gently warmed or sonicated to assess temperature-dependent solubility.

-

Classify solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent.

-

Caption: A standardized workflow for assessing the solubility of 4-NPPA.

Conclusion and Future Directions

This compound is a molecule rich with potential. Its rigid structure and orthogonal functional groups make it an attractive building block for creating novel materials, chemical probes, and pharmaceutical candidates. While its properties are not as exhaustively documented as some common reagents, a firm understanding of its constituent parts allows for a predictive and rational approach to its use. This guide serves as a foundational resource, combining established data with expert chemical insight to empower researchers in their synthetic endeavors. Further investigation into its crystal structure, detailed reactivity studies, and exploration of its derivatives will undoubtedly solidify its place as a valuable tool in the chemist's arsenal.

References

-

Wikipedia. Propiolic acid. Available at: [Link]

-

Pharmaffiliates. The Role of 3-(4-Hydroxyphenyl)propionic Acid in Pharmaceutical Synthesis. Available at: [Link]

-

Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Indo American Journal of Pharmaceutical Sciences. Available at: [Link]

-

ResearchGate. Which is the best organic solvent for nitrophenol solubility and extraction? Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-(4-Nitrophenyl)propiolic Acid in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and professionals in drug development to understand and determine the solubility of 3-(4-nitrophenyl)propiolic acid in various organic solvents. This document emphasizes experimental design, procedural accuracy, and the underlying chemical principles governing solubility.

Introduction: The Significance of Solubility in Scientific Research

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical parameter in numerous scientific disciplines, including chemistry, pharmacology, and materials science. For a compound like this compound, which possesses a rigid, aromatic structure, understanding its solubility is paramount for applications ranging from reaction chemistry and purification to formulation development in the pharmaceutical industry. The molecular structure of this compound (C₉H₅NO₄) features a polar carboxylic acid group and a nitro group, alongside a nonpolar phenyl ring and a propiolic acid linker, suggesting a nuanced solubility profile across different organic solvents.

This guide will provide a robust methodology for quantifying the solubility of this compound, enabling researchers to make informed decisions in experimental design and application.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[1][2] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound is complex, with the polar carboxylic acid and nitro functionalities contributing to interactions with polar solvents, while the aromatic ring favors interactions with non-polar or moderately polar solvents.

Key molecular characteristics influencing solubility include:

-

Polarity : The presence of both polar (carboxylic acid, nitro group) and non-polar (phenyl ring) regions.

-

Hydrogen Bonding : The carboxylic acid group can act as both a hydrogen bond donor and acceptor, significantly influencing its solubility in protic solvents.

-

Molecular Size and Shape : The relatively rigid and planar structure can affect how well solvent molecules can solvate the compound.

A systematic approach to selecting solvents for solubility studies should, therefore, encompass a range of polarities and hydrogen bonding capabilities. A suggested list of solvents for initial screening is provided in Table 1.

Table 1: Selected Organic Solvents for Solubility Screening

| Solvent | Polarity Index | Type | Potential Interactions with this compound |

| Hexane | 0.1 | Non-polar | Van der Waals forces with the phenyl ring. |

| Toluene | 2.4 | Non-polar | π-π stacking with the phenyl ring. |

| Dichloromethane | 3.1 | Polar aprotic | Dipole-dipole interactions. |

| Acetone | 5.1 | Polar aprotic | Dipole-dipole interactions, hydrogen bond acceptor. |

| Ethyl Acetate | 4.4 | Polar aprotic | Dipole-dipole interactions, hydrogen bond acceptor. |

| Acetonitrile | 5.8 | Polar aprotic | Dipole-dipole interactions, weak hydrogen bond acceptor. |

| Isopropanol | 3.9 | Polar protic | Hydrogen bonding with the carboxylic acid. |

| Ethanol | 4.3 | Polar protic | Hydrogen bonding with the carboxylic acid. |

| Methanol | 5.1 | Polar protic | Strong hydrogen bonding with the carboxylic acid. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar aprotic | Strong dipole-dipole interactions, strong hydrogen bond acceptor. |

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol details the shake-flask method, a reliable and widely used technique for determining the equilibrium solubility of a compound in a given solvent.[2]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or screw-cap test tubes

-

Orbital shaker or vortex mixer

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Syringe filters (0.22 µm, solvent-compatible)

-

Syringes

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system

Experimental Workflow Diagram

Caption: Experimental workflow for solubility determination.

Detailed Procedure

-

Preparation of Saturated Solutions :

-

Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately dispense a known volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration :

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is generally recommended.

-

-

Sample Collection and Preparation :

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Dilute the filtered sample with the same solvent as necessary to bring the concentration within the linear range of the analytical method.

-

Quantification by UV-Vis Spectrophotometry

Due to its aromatic nature, this compound is expected to have a strong UV absorbance, making UV-Vis spectrophotometry a suitable and accessible method for quantification.[3]

-

Determination of Maximum Absorbance (λmax) :

-

Prepare a dilute solution of this compound in a selected solvent (e.g., ethanol).

-

Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).[4]

-

-

Preparation of Calibration Curve :

-

Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.

-

Measure the absorbance of each standard at the predetermined λmax.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear (R² > 0.99).

-

-

Analysis of Saturated Solutions :

-

Measure the absorbance of the diluted, filtered samples from the solubility experiment at λmax.

-

Use the equation of the line from the calibration curve to calculate the concentration of this compound in the diluted sample.

-

Account for the dilution factor to determine the final solubility in the original saturated solution.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

For complex matrices or to achieve higher sensitivity and selectivity, HPLC is the preferred method.[5][6][7]

-

Method Development :

-

A reverse-phase C18 column is a suitable starting point.

-

The mobile phase will typically consist of an aqueous component (e.g., water with 0.1% phosphoric or formic acid) and an organic modifier (e.g., acetonitrile or methanol).[5][7]

-

A gradient elution may be necessary to ensure good peak shape and resolution.

-

Detection is typically performed using a UV detector set at the λmax of the compound.

-

-

Calibration and Analysis :

-

Similar to the UV-Vis method, a calibration curve is generated by injecting standard solutions of known concentrations.

-

The filtered and diluted samples from the solubility experiment are then injected, and the peak area is used to quantify the concentration based on the calibration curve.

-

Interpreting Solubility Data: The Role of Intermolecular Forces

The experimentally determined solubility values should be analyzed in the context of the intermolecular interactions between this compound and the various solvents.

Caption: Intermolecular forces governing solubility.

A higher solubility in protic solvents like methanol and ethanol would indicate that hydrogen bonding with the carboxylic acid group is a dominant factor. Solubility in polar aprotic solvents such as acetone and DMSO would be driven by strong dipole-dipole interactions. In non-polar solvents like toluene, solubility is likely to be lower and primarily influenced by weaker van der Waals forces and potential π-π stacking between the aromatic rings of the solute and solvent.

Conclusion

This guide has outlined a systematic and robust approach to determining the solubility of this compound in organic solvents. By combining a sound theoretical understanding with a detailed experimental protocol, researchers can generate accurate and reproducible solubility data. This information is invaluable for the effective design of chemical reactions, purification processes, and the development of novel formulations in various scientific and industrial applications.

References

-

How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Retrieved January 21, 2026, from [Link]

-

3-(4-Nitrophenyl)propanoic acid. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved January 21, 2026, from [Link]

-

How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone - YouTube. Retrieved January 21, 2026, from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 21, 2026, from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved January 21, 2026, from [Link]

-

How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017, February 7). ResearchGate. Retrieved January 21, 2026, from [Link]

-

A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. (2025, August 5). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Separation of Propionic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 21, 2026, from [Link]

-

Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). (n.d.). Applied Analytics. Retrieved January 21, 2026, from [Link]

-

Does anyone know the HPLC conditions to quantify propionic acid? (2015, September 12). ResearchGate. Retrieved January 21, 2026, from [Link]

-

What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? (2016, September 16). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]

-

Propionic acid. (n.d.). SIELC Technologies. Retrieved January 21, 2026, from [Link]

-

Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. (n.d.). Longdom Publishing. Retrieved January 21, 2026, from [Link]

-

UV-vis spectral analysis of inclusion complexes between beta-cyclodextrin and aromatic/aliphatic guest molecules. (2008). PubMed. Retrieved January 21, 2026, from [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. m.youtube.com [m.youtube.com]

- 3. UV-vis spectral analysis of inclusion complexes between beta-cyclodextrin and aromatic/aliphatic guest molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Separation of Propionic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. researchgate.net [researchgate.net]

- 7. longdom.org [longdom.org]

Modulating Reactivity: A Technical Guide to the Influence of Electron-Withdrawing Groups on Arylpropiolic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arylpropiolic acids are versatile building blocks in organic synthesis, prized for their rigid structure and reactive triple bond, which serve as linchpins in the construction of complex molecular architectures, including heterocycles and pharmacologically active compounds. The reactivity of the arylpropiolic acid scaffold is profoundly influenced by the electronic nature of substituents on the aromatic ring. This in-depth technical guide explores the multifaceted effects of electron-withdrawing groups (EWGs) on the reactivity of arylpropiolic acids. We will delve into the mechanistic underpinnings of how these substituents modulate key transformations such as decarboxylation, Sonogashira coupling, and intramolecular cyclization reactions. By integrating principles of physical organic chemistry with practical, field-proven insights, this guide aims to provide researchers with a predictive framework for designing and executing synthetic strategies involving this important class of compounds.

Introduction: The Electronic Tug-of-War in Arylpropiolic Acids

Arylpropiolic acids, characterized by a carboxylic acid moiety directly attached to an arylethynyl framework, are subject to a delicate interplay of electronic effects. The sp-hybridized carbons of the alkyne are more electronegative than their sp2-hybridized counterparts in the aryl ring, creating a polarized system. The introduction of electron-withdrawing substituents (-NO₂, -CN, -CF₃, halogens, etc.) onto the aryl ring exacerbates this electronic imbalance, significantly impacting the electron density distribution across the entire molecule.

This perturbation of the electronic landscape has profound consequences for the reactivity of both the carboxylic acid and the alkyne functionalities. In essence, EWGs act as electronic "sinks," pulling electron density away from the reaction centers. This guide will systematically dissect how this "pull" influences the transition states and intermediates of key reactions, thereby governing reaction rates and, in some cases, even dictating the reaction pathway.

Quantifying Electronic Effects: The Hammett Relationship

To move beyond qualitative descriptions, we can employ the principles of physical organic chemistry, most notably the Hammett equation, to quantify the influence of substituents on reaction rates and equilibria.[1][2] The Hammett equation is a linear free-energy relationship that correlates the electronic properties of a substituent with its effect on the reactivity of a molecule.[1]

Equation 1: The Hammett Equation

log(k/k₀) = σρ

Where:

-

k is the rate constant for the reaction of a substituted arylpropiolic acid.

-

k₀ is the rate constant for the reaction of the unsubstituted phenylpropiolic acid.

-

σ (sigma) is the substituent constant, which is a measure of the electronic effect of a particular substituent (positive for EWGs, negative for electron-donating groups).

-

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to electronic effects.

Impact on Key Reactions of Arylpropiolic Acids

Decarboxylation: Facilitating the Loss of CO₂

The thermal or metal-catalyzed decarboxylation of arylpropiolic acids to yield arylacetylenes is a fundamental transformation. The presence of electron-withdrawing groups on the aryl ring generally accelerates this process.

Mechanistic Insight: The rate-determining step in many decarboxylation reactions involves the formation of an unstable carbanionic intermediate upon the loss of CO₂. Electron-withdrawing groups stabilize this nascent negative charge through inductive and resonance effects, thereby lowering the activation energy of the transition state.[3] For instance, the decarboxylation of p-nitrophenylpropiolic acid is expected to proceed significantly faster than that of phenylpropiolic acid due to the potent stabilizing effect of the nitro group on the incipient arylacetylide anion.

Hypothetical Comparative Kinetic Data for Thermal Decarboxylation

| Substituent (para-) | Hammett Constant (σₚ) | Expected Relative Rate (k/k₀) |

| -OCH₃ | -0.27 | < 1 |

| -H | 0.00 | 1 |

| -Cl | 0.23 | > 1 |

| -CN | 0.66 | >> 1 |

| -NO₂ | 0.78 | >>> 1 |

Experimental Protocol: Monitoring Decarboxylation Kinetics

A typical kinetic study of the decarboxylation of a series of substituted arylpropiolic acids can be performed using in-situ IR spectroscopy in a high-temperature, high-pressure flow reactor.[1]

-

Preparation of Stock Solutions: Prepare solutions of known concentration for each substituted arylpropiolic acid in a suitable high-boiling solvent (e.g., diphenyl ether).

-

Reactor Setup: Utilize a flow reactor equipped with sapphire windows for IR analysis, coupled to a pump and a back-pressure regulator to maintain constant pressure.

-

Data Acquisition: Flow the reactant solution through the heated reactor at a constant flow rate and temperature. Continuously record the IR spectrum of the reaction mixture.

-

Kinetic Analysis: Monitor the disappearance of the carboxylic acid carbonyl stretch (around 1700-1730 cm⁻¹) and/or the appearance of a characteristic product peak over time. The rate constants can be determined by fitting the concentration-time data to an appropriate rate law.[1]

Sonogashira Coupling: A Tale of Two Partners

The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[4][5] When an arylpropiolic acid is used as the alkyne component, the electronic nature of its aryl ring can influence the reaction, although the effect is often less pronounced than that of the substituents on the aryl halide partner.

Mechanistic Insight: The Sonogashira coupling involves a catalytic cycle with several steps.[4] The acidity of the terminal alkyne proton is a key factor in the formation of the copper(I) acetylide intermediate. Electron-withdrawing groups on the aryl ring of the arylpropiolic acid increase the acidity of the acetylenic proton, which can facilitate its deprotonation by the amine base and subsequent transmetalation to the palladium center. However, the oxidative addition of the aryl halide to the palladium(0) complex is often the rate-determining step, and this step is highly sensitive to the electronic nature of the aryl halide. Electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step.

Expected Yield Trends in Sonogashira Coupling

| Arylpropiolic Acid (Substituent) | Aryl Halide (Substituent) | Expected Yield |

| -H | -OCH₃ (on Ar-I) | Moderate |

| -H | -NO₂ (on Ar-I) | High |

| -NO₂ | -OCH₃ (on Ar-I) | Moderate-Good |

| -NO₂ | -NO₂ (on Ar-I) | Very High |

Experimental Protocol: A Representative Sonogashira Coupling

The following is a general procedure for the Sonogashira coupling of a substituted arylpropiolic acid with an aryl iodide:

-

Reaction Setup: To an oven-dried Schlenk flask, add the arylpropiolic acid (1.0 equiv.), the aryl iodide (1.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.1 equiv.).

-

Solvent and Base: Evacuate and backfill the flask with an inert gas (e.g., argon). Add anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine).

-

Reaction: Stir the mixture at the appropriate temperature (room temperature to 80 °C) and monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Intramolecular Cyclization: Forging Heterocyclic Rings

Arylpropiolic acids and their derivatives are excellent precursors for the synthesis of a wide variety of heterocycles. Intramolecular cyclization reactions often involve the nucleophilic attack of a tethered group onto the electron-deficient alkyne. Electron-withdrawing groups on the aryl ring enhance the electrophilicity of the alkyne, making it more susceptible to nucleophilic attack and thus promoting cyclization.

Mechanistic Insight: Consider the intramolecular cyclization of an N-arylpropiolamide. The nitrogen atom of the amide can act as an internal nucleophile, attacking one of the sp-hybridized carbons of the alkyne. The presence of an EWG on the aryl ring withdraws electron density from the alkyne, making it more electrophilic and lowering the energy of the transition state for the cyclization step. This can lead to faster reaction rates and potentially allow the reaction to proceed under milder conditions.

Experimental Protocol: Synthesis of a Quinolone via Intramolecular Cyclization

This protocol describes a typical acid-catalyzed intramolecular cyclization of an N-arylpropiolamide to a quinolone:

-

Reactant Preparation: Synthesize the desired N-arylpropiolamide from the corresponding aniline and arylpropiolic acid using a standard coupling reagent (e.g., DCC or EDC).

-

Cyclization Reaction: Dissolve the N-arylpropiolamide in a suitable solvent (e.g., trifluoroacetic acid or a mixture of acetic acid and sulfuric acid).

-

Heating and Monitoring: Heat the reaction mixture to the required temperature (e.g., 80-120 °C) and monitor the formation of the quinolone product by TLC or LC-MS.

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice water.

-

Purification: Collect the precipitated solid by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure quinolone.

Conclusion and Future Outlook

The presence of electron-withdrawing groups on the aryl ring of arylpropiolic acids is a powerful tool for modulating their reactivity. By understanding the fundamental principles of how these substituents influence the electronic structure of the molecule, researchers can make informed decisions in the design of synthetic routes. EWGs generally accelerate reactions that involve the formation of a negative charge in the transition state, such as decarboxylation and nucleophilic attack on the alkyne. While their effect on reactions like the Sonogashira coupling can be more nuanced, a clear understanding of the reaction mechanism allows for the strategic selection of reaction partners to optimize outcomes.

Future research in this area will likely focus on the development of novel catalytic systems that can further exploit these electronic effects to achieve even greater control over selectivity and efficiency. The continued exploration of the rich chemistry of substituted arylpropiolic acids promises to unlock new avenues for the synthesis of complex molecules with valuable applications in medicine and materials science.

References

-

Chisholm, H., ed. (1911). "Propiolic Acid". Encyclopædia Britannica. Vol. 22 (11th ed.). Cambridge University Press. p. 449. [Link]

-

Organic Syntheses Procedure. phenylpropiolic acid. [Link]

-

Fu, N., et al. (2011). Kinetics of Catalytic Decarboxylation of Naphthenic Acids over HZSM-5 Zeolite Catalyst. Energy & Fuels, 25(5), 2269-2275. [Link]

-

Martinez, E., & Newcomb, M. (2006). Rate constants for anilidyl radical cyclization reactions. The Journal of organic chemistry, 71(2), 557–561. [Link]

-

Brill, T. B., et al. (2003). Spectroscopy of Hydrothermal Reactions 16: Kinetics of Decarboxylation/Hydrolysis of Methyl Propiolate Ester and Decarboxylation of Propiolic Acid at 150–210 °C and 275 Bar. The Journal of Physical Chemistry A, 107(14), 2495-2501. [Link]

-

LibreTexts Chemistry. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]

-

Wikipedia. (2023). Hammett equation. [Link]

-

Cambridge University Press. (n.d.). The Hammett cp relationship. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

Wikipedia. (2023). Sonogashira coupling. [Link]

-

Cacchi, S., & Fabrizi, G. (2011). Recent Advances in Sonogashira Reactions. Chemical Reviews, 111(5), PR215-PR283. [Link]

-

Al-Masum, M. (2017). Intramolecular cyclization of N-allyl propiolamides: a facile synthetic route to highly substituted γ-lactams (a review). Arkivoc, 2017(5), 236-258. [Link]

-

Zhai, Y., et al. (2020). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Molecules, 28(7), 3045. [Link]

-

Yadav, J. S., et al. (2008). The ‘Aqueous’ Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives. Synthesis, 2008(03), 395-400. [Link]

Sources

The Chemistry of Electron-Deficient Alkynes: A Technical Guide for Synthetic and Medicinal Chemists

Abstract

Electron-deficient alkynes, characterized by a carbon-carbon triple bond conjugated to an electron-withdrawing group, are versatile and powerful building blocks in modern organic synthesis. Their unique electronic nature imparts a high degree of reactivity, enabling a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the chemistry of these valuable synthons, with a focus on their synthesis, fundamental reactivity patterns, and strategic applications in drug discovery and development. We will delve into the mechanistic underpinnings of their most important reactions—notably Michael additions and cycloadditions—and provide field-proven insights into experimental design and execution. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of electron-deficient alkynes.

Introduction: The Electronic Landscape of Activated Alkynes

The reactivity of an alkyne is profoundly influenced by its substituent pattern. While simple alkynes are relatively nucleophilic, the placement of an electron-withdrawing group (EWG) in conjugation with the C≡C triple bond inverts this polarity, rendering the β-carbon electrophilic. This "activation" is the cornerstone of the chemistry of electron-deficient alkynes. The polarization of the π-system makes these compounds susceptible to attack by a wide range of nucleophiles and facilitates their participation in various pericyclic reactions.

The most commonly encountered classes of electron-deficient alkynes in synthetic chemistry include:

-

Ynones: Where the EWG is a ketone.

-

Propiolates: Where the EWG is an ester.

-

Alkynenitriles: Where the EWG is a nitrile.